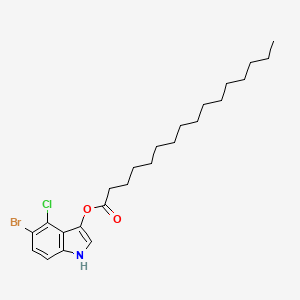

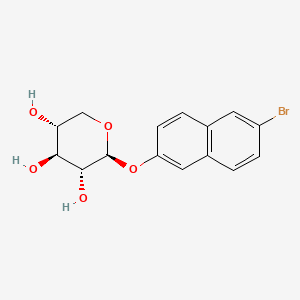

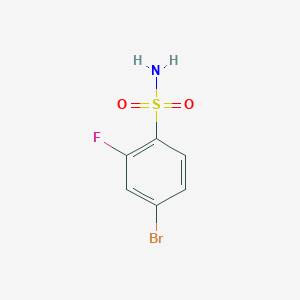

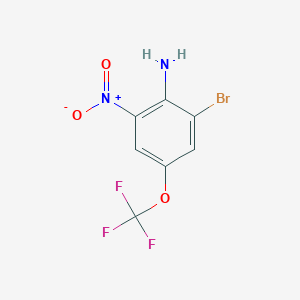

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-nitro-4-(trifluoromethoxy)aniline (2-BNTFMA) is an important organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound, and its unique structure makes it an ideal candidate for a wide range of experiments.

科学的研究の応用

Synthesis Applications

Efficient Synthesis : An efficient nine-step synthesis method was developed using 4-nitro-2-(trifluoromethyl)aniline as the starting material, which was converted through intermediates including 2-bromo-4-amino-6-trifluoromethylaniline. This process highlights the role of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline in the synthesis of complex molecules (Wu et al., 2013).

Agrochemical Intermediates : The compound has been utilized in the synthesis of important agrochemical intermediates. An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a key agrochemical intermediate, was developed from 4-trifluoromethoxy aniline (Ding Zhi-yuan, 2011).

Spectroscopic Studies : FTIR and FT-Raman spectroscopy were used to study related compounds, providing insights into the influences of bromine, methyl group, and amine group on the geometry and vibrations of the benzene structure (S. Ramalingam et al., 2010).

Vibrational Analysis : Similar compounds have been studied using DFT and experimental FTIR, Raman, and UV-Vis spectroscopies, contributing to understanding the vibrational, structural, and electronic properties (J. Hernández-Paredes et al., 2015).

Catalysis and Reaction Studies

Chemoselective Hydrogenation : FeOx-supported platinum single-atom and pseudo-single-atom catalysts, which involve similar compounds, have shown high activity and chemoselectivity in the hydrogenation of substituted nitroarenes, a process crucial for the production of anilines used in agrochemicals, pharmaceuticals, and dyes (Haisheng Wei et al., 2014).

Organocatalytic Oxidation : Studies on the organocatalytic and environmentally friendly oxidation of substituted anilines have been conducted, highlighting the potential of using such compounds in green chemistry applications (Errika Voutyritsa et al., 2017).

Crystallographic and Molecular Studies

Crystal Structures : The crystal and molecular structures of similar derivatives have been determined, contributing to the understanding of molecular interactions and hydrogen bonding patterns (R. Butcher et al., 1992).

Molecular Structure Investigations : Fourier transform infrared and FT-Raman spectra have been recorded for related compounds to analyze the vibrational assignment and fundamental modes, aiding in understanding the effects of different substituent groups on molecular properties (S. Saravanan et al., 2014).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

作用機序

Target of Action

It’s suggested that it may have an impact on the respiratory system .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)aniline is limited. A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at room temperature to maintain its stability . The compound’s action may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

特性

IUPAC Name |

2-bromo-6-nitro-4-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBAKXAGVSSDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382199 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-21-4 |

Source

|

| Record name | 2-bromo-6-nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。